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molecular formula C11H12FNO4 B1338088 Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate CAS No. 78543-07-4

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No. B1338088
M. Wt: 241.22 g/mol
InChI Key: BMOAQMNPJSPXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04398035

Procedure details

A mixture of 100 millimoles of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, 110 millimoles of sodium chloride and 50 milliliters of dimethyl sulfoxide is heated under nitrogen at about 130° to 180° C. for about 6 hours. On cooling the mixture is diluted with 100 milliliters of water and 100 milliliters of ethyl acetate. The layers are separated and the organic layer is washed two times with 25 milliliters of water. After drying over disodium sulfate the organic layer is concentrated in vacuo to give the desired ethyl 2-(3-fluoro-4-nitrophenyl)propionate.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11](C)([C:17](OCC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Cl-].[Na+].CS(C)=O>O.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
110 mmol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen at about 130° to 180° C. for about 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed two times with 25 milliliters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over disodium sulfate the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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